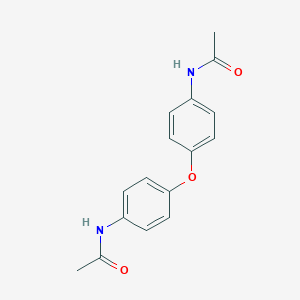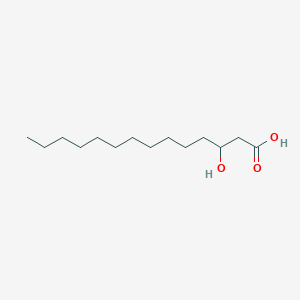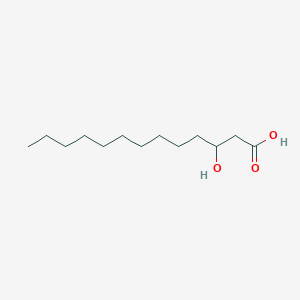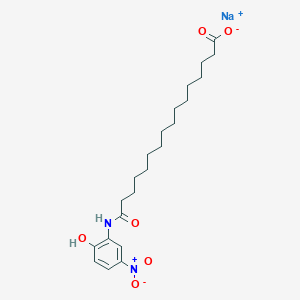
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate is a chemical compound with the molecular formula C22H33N2NaO6. It is known for its unique structure, which includes a palmitamidate group attached to a nitrophenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate typically involves the reaction of palmitic acid with 2-hydroxy-5-nitroaniline in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving palmitic acid in an organic solvent.
- Adding 2-hydroxy-5-nitroaniline to the solution.
- Introducing sodium hydroxide to facilitate the reaction.
- Stirring the mixture at an elevated temperature until the reaction is complete.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing speed. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions: Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include various oxidized forms of the nitrophenyl group.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives of the original compound.
科学研究应用
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitrophenyl group plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules. The palmitamidate group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and cellular structures.
相似化合物的比较
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate can be compared with other similar compounds, such as:
Sodium N-(2-hydroxy-5-nitrophenyl)stearamidate: Similar structure but with a stearamidate group instead of a palmitamidate group.
Sodium N-(2-hydroxy-5-nitrophenyl)oleamidate: Contains an oleamidate group, differing in the degree of unsaturation.
Sodium N-(2-hydroxy-5-nitrophenyl)myristamidate: Features a myristamidate group, which is shorter than the palmitamidate group.
Uniqueness: The uniqueness of this compound lies in its specific combination of the nitrophenyl and palmitamidate groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics.
属性
CAS 编号 |
60301-88-4 |
|---|---|
分子式 |
C22H36N2NaO4 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
sodium;16-(2-hydroxy-5-nitroanilino)-16-oxohexadecanoate |
InChI |
InChI=1S/C22H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25;/h16-18,25H,2-15H2,1H3,(H,23,26); |
InChI 键 |
GPUGPYNQPPEPPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCCCCCCCCCCCCC(=O)[O-])O.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na] |
| 60301-88-4 | |
同义词 |
N-(2-Hydroxy-5-nitrophenyl)hexadecanamide Sodium Salt; 2-(N-Hexadecanoylamino)_x000B_-4-nitrophenol Sodium Salt; 2-Hexadecanoylamino-4-nitrophenol Sodium Salt; 2’-Hydroxy-5’-_x000B_nitrohexadecananilide Sodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


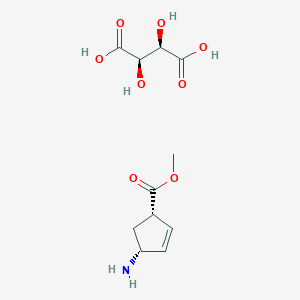
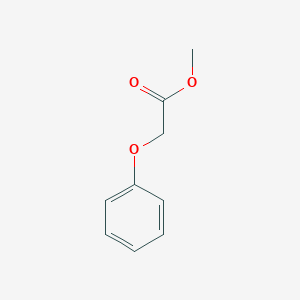

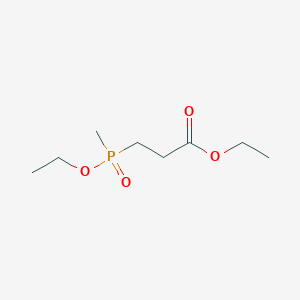
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)
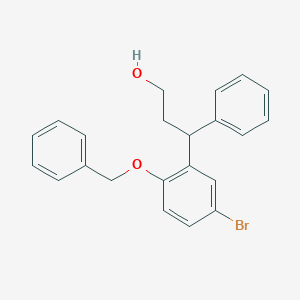

![(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41477.png)
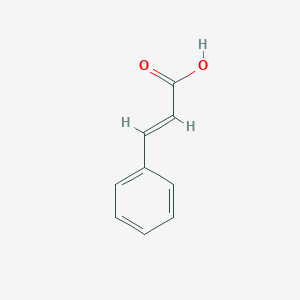
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)
